

# Application Notes and Protocols for Quantifying Diisononyl Phthalate Metabolites in Urine

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## Compound of Interest

Compound Name: Diisononyl phthalate

Cat. No.: B122871

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Diisononyl phthalate** (DINP) is a high molecular weight phthalate widely used as a plasticizer in a variety of consumer products. Human exposure to DINP is widespread, and biomonitoring of its urinary metabolites is the most effective way to assess this exposure. Following exposure, DINP is rapidly metabolized in the body. The primary metabolic pathway involves hydrolysis to its monoester, mono-isononyl phthalate (MINP). However, MINP is a minor urinary metabolite. The major metabolites are secondary, oxidized products formed through further metabolism of MINP. These oxidized metabolites are more sensitive and reliable biomarkers of DINP exposure.<sup>[1][2][3]</sup>

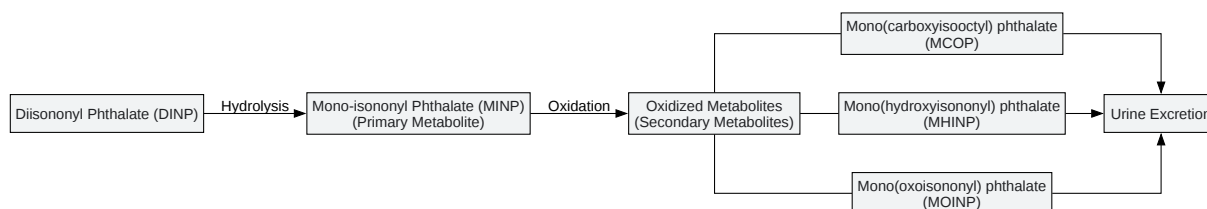
This document provides detailed application notes and protocols for the quantification of the primary oxidized DINP metabolites in human urine samples:

- Mono(carboxyisooctyl) phthalate (MCOP)
- Mono(hydroxyisononyl) phthalate (MHINP)
- Mono(oxoisononyl) phthalate (MOINP)

Two primary analytical techniques are detailed: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the most common and sensitive method, and Gas

Chromatography-Mass Spectrometry (GC-MS).

## Metabolic Pathway of Diisononyl Phthalate (DINP)



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**Figure 1.** Simplified metabolic pathway of **Diisononyl Phthalate (DINP)**.

## Quantitative Data of DINP Metabolites in Human Urine

The following tables summarize urinary concentrations of key DINP metabolites from various studies, providing a comparative overview of exposure levels in different populations.

**Table 1:** Urinary Concentrations of Mono(carboxyisooctyl) phthalate (MCOP) in the General Population

Population (Country)	Sample Size	Analytical Method	Median (ng/mL)	Geometric Mean (ng/mL)	95th Percentile (ng/mL)	Reference
U.S. Adults (NHANES 2005-2006)	2548	LC-MS/MS	-	-	-	[4]
German Adults	25	LC-MS/MS	-	16.4 (as carboxy-MINP)	-	[3]
Pregnant Women (USA)	-	LC-MS/MS	-	-	-	[5]
U.S. Children	-	-	-	11.1	-	[3]
Korean Children	-	-	-	1.6	-	[3]

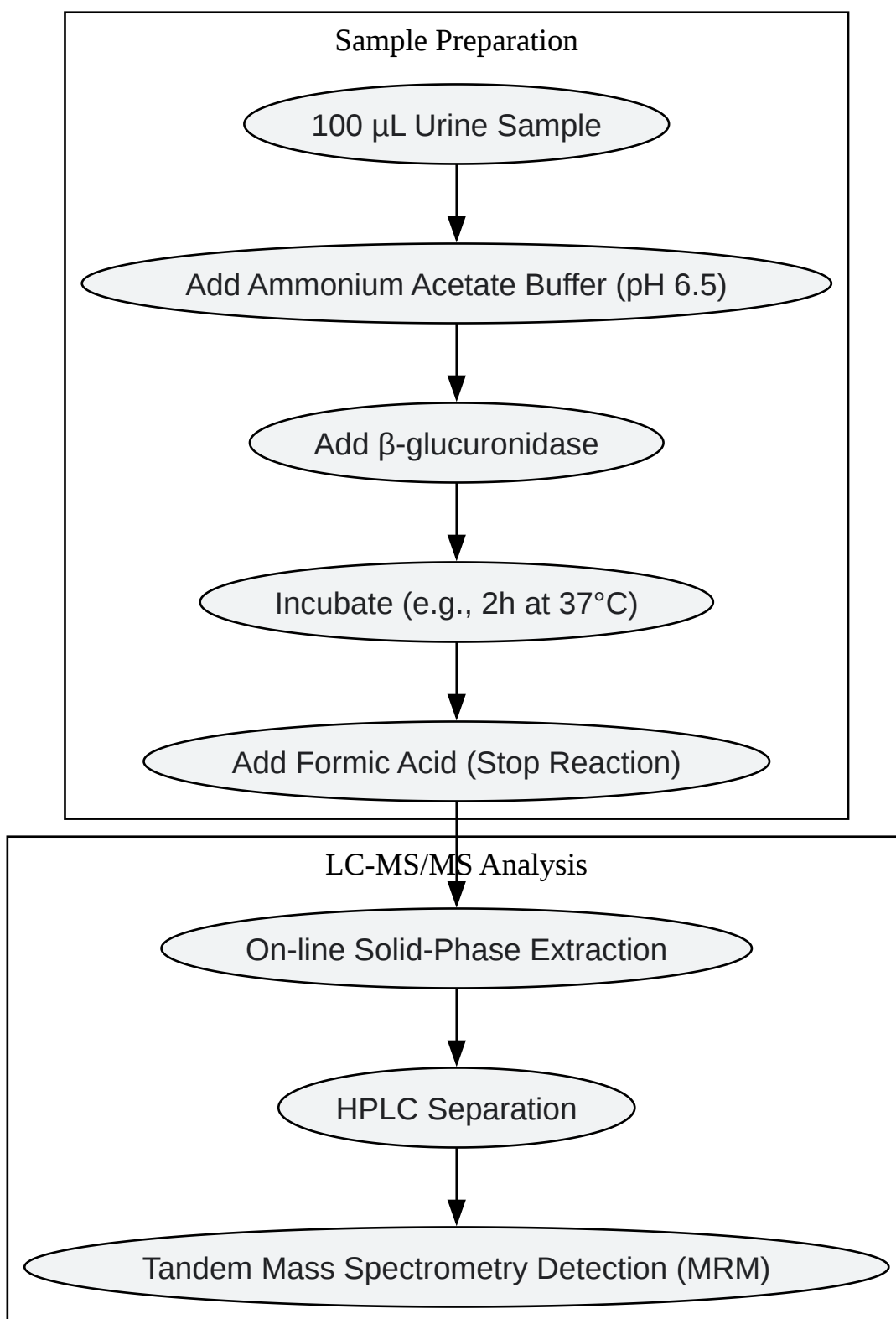
Table 2: Urinary Concentrations of Mono(hydroxyisononyl) phthalate (MHINP) and Mono(oxoisononyl) phthalate (MOINP) in the General Population

Metabolite	Population (Country)	Sample Size	Analytical Method	Median (ng/mL)	Geometric Mean (ng/mL)	95th Percentile (ng/mL)	Reference
MHINP	German Adults	25	LC-MS/MS	-	14.9 (as OH-MINP)	-	[3]
MOINP	German Adults	25	LC-MS/MS	-	8.9 (as oxo-MINP)	-	[3]

## Protocol 1: Quantification of DINP Metabolites by LC-MS/MS

This protocol details the analysis of total (free + glucuronidated) DINP metabolite concentrations using enzymatic hydrolysis followed by on-line solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from established procedures, including those used by the Centers for Disease Control and Prevention (CDC).[\[1\]](#)[\[6\]](#)

### Experimental Workflow



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**Figure 2.** LC-MS/MS workflow for DINP metabolite analysis.

## Materials and Reagents

- Urine samples
- Ammonium acetate buffer (1 M, pH 6.5)
- $\beta$ -glucuronidase from E. coli K12[6]
- Formic acid
- HPLC-grade water, acetonitrile, and methanol
- Internal standards (isotope-labeled DINP metabolites)
- Analytical standards of MCOP, MHINP, and MOINP

## Sample Preparation: Enzymatic Hydrolysis

- Pipette 100  $\mu$ L of urine sample into a 1.5 mL autosampler vial.
- Add 100  $\mu$ L of 1 M ammonium acetate buffer (pH 6.5).
- Add an appropriate amount of internal standard solution.
- Add 6  $\mu$ L of  $\beta$ -glucuronidase solution.
- Gently vortex the vials.
- Incubate the samples for 2 hours at 37°C to deconjugate the glucuronidated metabolites.[6]
- Stop the enzymatic reaction by adding 30  $\mu$ L of formic acid.[6]
- Centrifuge the samples to precipitate any proteins.

## LC-MS/MS Analysis

- On-line Solid-Phase Extraction (SPE):
  - Utilize an on-line SPE system for sample clean-up and concentration.

- A silica-based monolithic pre-concentration column is often used.<sup>[7]</sup>
- High-Performance Liquid Chromatography (HPLC):
  - Analytical Column: A C18 reversed-phase column is typically used.
  - Mobile Phase A: 0.1% Acetic Acid in Water<sup>[1]</sup>
  - Mobile Phase B: 0.1% Acetic Acid in Acetonitrile<sup>[1]</sup>
  - Gradient: A gradient elution is employed to separate the analytes. The specific gradient will depend on the column and system used and should be optimized accordingly.
  - Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) in negative ion mode.<sup>[8][9]</sup>
  - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion pairs for each analyte and internal standard must be optimized for the instrument being used.

Table 3: Example MRM Transitions for DINP Metabolites

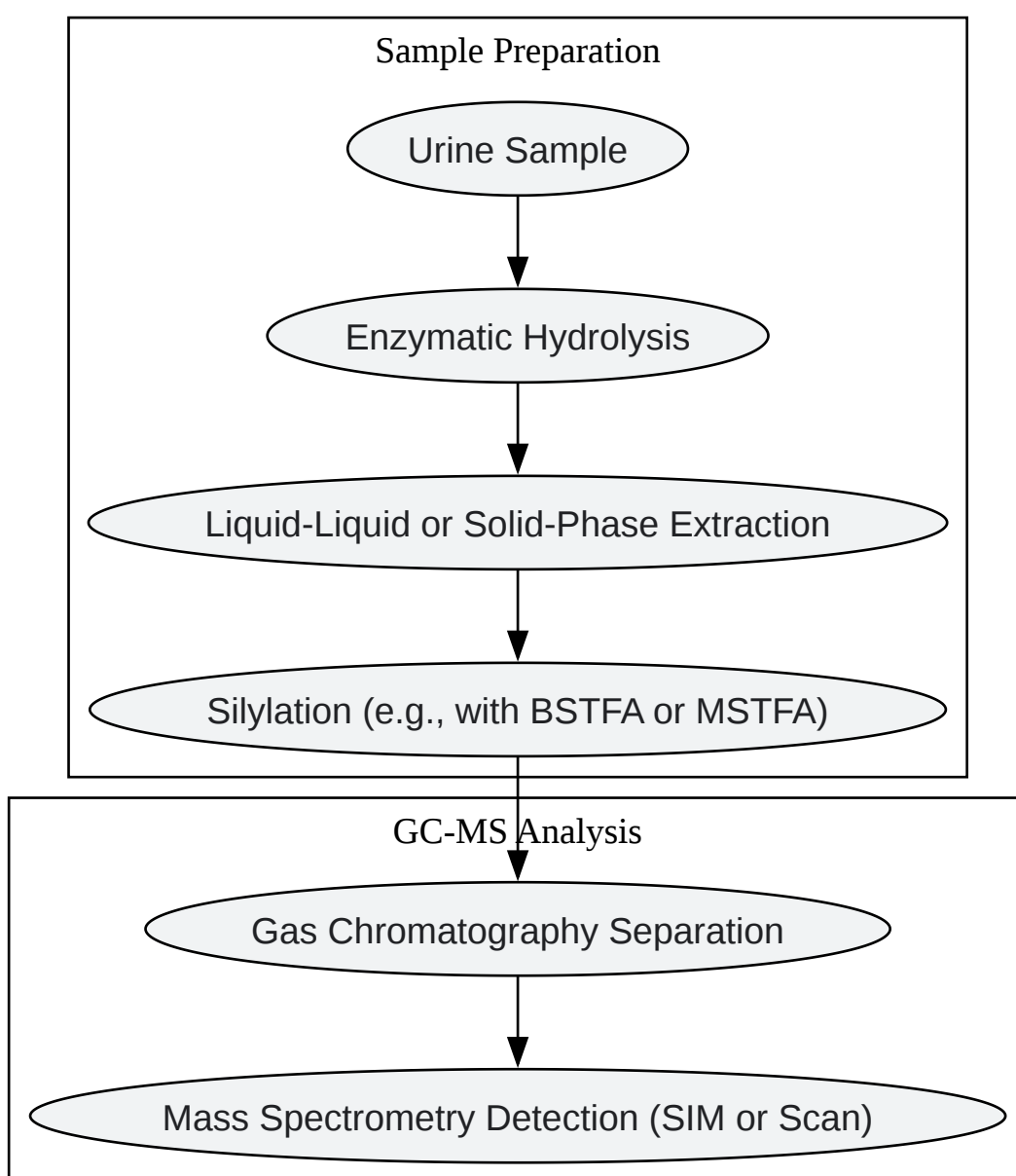
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
MCOP	321.1	134.1
MHINP	307.1	134.1
MOINP	305.1	134.1
Internal Standards	[isotope-specific m/z]	[isotope-specific m/z]

Note: The exact m/z values may vary slightly depending on the specific isomer and instrument calibration. It is crucial to optimize these transitions using analytical standards on the specific instrument.

## Protocol 2: Quantification of DINP Metabolites by GC-MS

This protocol provides a general workflow for the analysis of DINP metabolites by Gas Chromatography-Mass Spectrometry (GC-MS). This method typically requires derivatization to increase the volatility of the polar metabolites.

### Experimental Workflow



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**Figure 3.** GC-MS workflow for DINP metabolite analysis.

## Materials and Reagents

- Urine samples
- Enzymatic hydrolysis reagents (as in Protocol 1)
- Extraction solvent (e.g., hexane, ethyl acetate)
- Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))[\[10\]](#)[\[11\]](#)
- Pyridine
- Internal standards (isotope-labeled)
- Analytical standards of DINP metabolites

## Sample Preparation

- Enzymatic Hydrolysis: Follow the same procedure as in Protocol 1, steps 1-8.
- Extraction:
  - Perform a liquid-liquid extraction of the hydrolyzed sample using a suitable organic solvent like hexane or ethyl acetate.[\[12\]](#)
  - Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.
- Derivatization (Silylation):
  - Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in pyridine.
  - Add the silylation agent (e.g., BSTFA with 1% TMCS or MSTFA).

- Incubate at a specific temperature and time to complete the derivatization (e.g., 60°C for 60 minutes).[11] This step converts the polar hydroxyl and carboxyl groups to more volatile trimethylsilyl (TMS) ethers and esters.

## GC-MS Analysis

- Gas Chromatography (GC):
  - Column: A non-polar or mid-polar capillary column (e.g., DB-5MS) is typically used.
  - Injection: Splitless injection is common for trace analysis.
  - Temperature Program: A temperature gradient is used to separate the derivatized metabolites. An example program might start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 300°C), and hold for a period.[13] The exact program should be optimized for the specific analytes and column.
- Mass Spectrometry (MS):
  - Ionization: Electron Ionization (EI).
  - Detection: Can be performed in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. Specific ions characteristic of the derivatized metabolites are monitored.

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